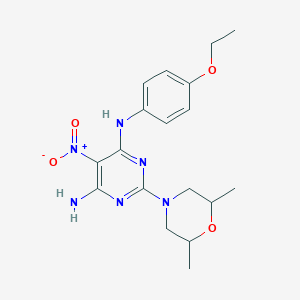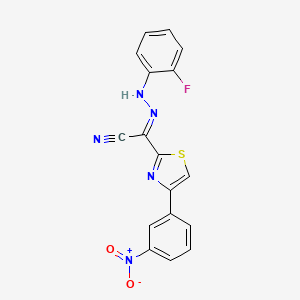
8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemically synthesized molecule that has garnered attention in the fields of chemistry, biology, medicine, and industry. This compound is structured around a purine base, incorporating multiple functional groups that contribute to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione generally involves multi-step organic synthesis. Key steps include:
Alkylation: : Introducing the butylamino group.
Hydroxylation: : Adding the hydroxy group at a specific position.
Etherification: : Attaching the 4-methoxyphenoxy group via a propyl linker.
Purine ring modifications: : Ensuring the correct substitutions on the purine skeleton.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may be optimized for cost, yield, and scalability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can involve conversion of the hydroxy group to a carbonyl group under strong oxidative conditions.
Reduction: : The compound can be reduced to modify specific functional groups, such as converting a carbonyl to an alcohol.
Substitution: : Nucleophilic substitution reactions can be used to alter specific groups on the purine ring or side chains.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The reactions can yield a variety of products depending on the specific reagents and conditions used. For example, oxidation may produce a ketone derivative, while reduction can yield an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Used as a ligand in catalytic systems for organic transformations.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Medicine
Therapeutic Agent: : Potential application in treating certain diseases due to its bioactivity.
Industry
Materials Science: : Utilized in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved.
Molecular Targets and Pathways
Enzymes: : Specific enzymes in metabolic pathways, such as kinases or phosphatases.
Receptors: : May interact with cell surface receptors to influence signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-trimethylxanthine)
Theobromine (3,7-dimethylxanthine)
Theophylline (1,3-dimethylxanthine)
Highlighting Uniqueness
While compounds like caffeine and theobromine also possess purine-based structures, 8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione distinguishes itself with its specific functional group arrangement
Conclusion
This compound: is a compound of significant interest due to its complex structure and diverse applications across various fields. Its synthesis, reactivity, and application potential make it a valuable subject of study in both scientific research and industrial settings.
Hopefully, you found this breakdown as interesting as I did!
Eigenschaften
IUPAC Name |
8-(butylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-4-5-10-21-19-22-17-16(18(27)23-20(28)24(17)2)25(19)11-13(26)12-30-15-8-6-14(29-3)7-9-15/h6-9,13,26H,4-5,10-12H2,1-3H3,(H,21,22)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBMARGNGIQUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2769060.png)


![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride](/img/structure/B2769068.png)
![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2769069.png)


